(S)-carisoprodol

Description

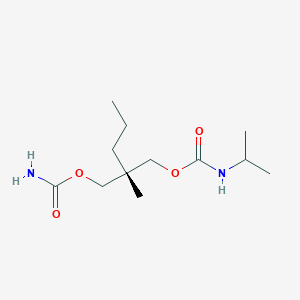

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H24N2O4 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

[(2S)-2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate |

InChI |

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/t12-/m0/s1 |

InChI Key |

OFZCIYFFPZCNJE-LBPRGKRZSA-N |

SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC(C)C |

Isomeric SMILES |

CCC[C@@](C)(COC(=O)N)COC(=O)NC(C)C |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC(C)C |

Origin of Product |

United States |

Synthesis and Stereochemical Considerations

Structural Elucidation and Stereochemical Characterization

The definitive determination of the three-dimensional structure and stereochemical configuration of (S)-carisoprodol relies on a combination of advanced analytical techniques. Carisoprodol (B1668446) possesses a single chiral center at the C2 position of the propanediol (B1597323) backbone, leading to the existence of two enantiomers: this compound and (R)-carisoprodol. who.int The structural characterization of these molecules involves elucidating their atomic connectivity and their specific spatial arrangement. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are pivotal in this process.

Spectroscopic Methods

Spectroscopic techniques are fundamental for confirming the molecular structure of carisoprodol. While many analyses are performed on the racemic mixture, the data provide the foundational structural information applicable to the individual enantiomers. who.int

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon framework and the placement of protons within the molecule. researchgate.netsapub.org For instance, in the ¹H NMR spectrum of carisoprodol, characteristic signals corresponding to the olefin protons are absent, which helps in distinguishing it from certain process-related impurities. researchgate.net The characterization of impurities such as N-isopropyl-2-methyl-2-propyl-3-hydroxy propyl carbamate (B1207046) (impurity-B) and 2-methyl-2-propylpropane-1,3-diyl dicarbamate (impurity-D) has been confirmed using NMR spectroscopy. sapub.org Deuterated standards, such as Carisoprodol-d₇, are often used as internal standards in quantitative analysis by GC- or LC-MS. caymanchem.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. who.int The mass spectrum of carisoprodol helps in confirming its molecular formula, C₁₂H₂₄N₂O₄, which corresponds to a molecular weight of 260.33 g/mol . fda.govwikipedia.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for both qualitative and quantitative analysis of carisoprodol and its metabolites in various biological fluids. who.int

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The comparison of the IR spectrum of a sample with that of a reference standard is a standard identification test. who.int

Chromatographic Methods

Chromatographic techniques are essential for separating carisoprodol from impurities and for resolving the enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of carisoprodol. researchgate.net Since the molecule lacks a significant ultraviolet chromophore, methods often employ a refractive index detector. who.int Specific HPLC methods have been developed to detect and quantify potential impurities. researchgate.net For the separation of the (S)- and (R)-enantiomers, chiral HPLC columns are utilized. google.comgoogle.com This technique allows for the resolution of the racemic mixture into its individual optically active forms. google.com

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. A study on the crystal structure of racemic carisoprodol revealed that the molecule adopts a fully extended conformation. researchgate.net The crystal belongs to the triclinic space group Pī. researchgate.net An important feature determining the conformation is an intramolecular C-H···O hydrogen bond. researchgate.net While this data is for the racemate, it defines the core structural parameters of the carisoprodol molecule.

Table 1: Crystal Data and Structure Refinement for Carisoprodol Data corresponds to the racemic mixture.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₂₄N₂O₄ |

| Formula weight | 260.32 |

| Crystal system | Triclinic |

| Space group | Pī |

| a (Å) | 5.334(3) |

| b (Å) | 10.831(5) |

| c (Å) | 13.114(5) |

| α (°) | 92.66(4) |

| β (°) | 96.03(4) |

| γ (°) | 92.70(4) |

| Volume (ų) | 750.3(7) |

| Z | 2 |

| Final R value | 0.069 |

Source: ResearchGate. researchgate.net

Table 2: Spectroscopic Data for Carisoprodol Characterization

| Technique | Observation | Reference |

|---|---|---|

| ¹H NMR & ¹³C NMR | Confirms carbon framework and proton environment; used to identify and characterize impurities. | researchgate.netsapub.org |

| Mass Spectrometry (MS) | Confirms molecular weight (260.33 g/mol ) and fragmentation pattern. | fda.govwikipedia.org |

| Infrared (IR) Spectroscopy | Identifies functional groups; compared with reference standard for identification. | who.int |

Source: Multiple sources as cited.

Molecular and Cellular Mechanisms of Action

Central Nervous System Interaction Profiles

The therapeutic effects of (S)-carisoprodol are linked to its activity within the central nervous system, specifically its impact on neuronal communication and activity in the spinal cord and brainstem.

While the precise mechanisms are not fully elucidated, the sedative and muscle relaxant effects of carisoprodol (B1668446) suggest a modulation of neurotransmitter systems. ebi.ac.ukpediatriconcall.comwithpower.com Some research indicates that carisoprodol may influence the release of various neurotransmitters. pnas.orgbiorxiv.orgnih.govnih.gov Subthreshold membrane potential fluctuations at the soma can affect neurotransmitter release from synaptic boutons, a process that can be influenced by ion channel activity. pnas.org Additionally, subthreshold electric fields can rapidly modulate the number of synaptic vesicles involved in neurotransmission. biorxiv.org The activation of certain receptors, like group I metabotropic glutamate (B1630785) receptors (mGluR I), can also lead to the release of inhibitory neurotransmitters such as glycine (B1666218). nih.gov

Animal studies have demonstrated that the muscle relaxation induced by carisoprodol is associated with altered interneuronal activity in the spinal cord and the descending reticular formation of the brain. fda.govfda.gov This suggests that this compound likely contributes to the inhibition of polysynaptic neuronal pathways, leading to a decrease in motor neuron excitability. rxlist.com The spinal cord contains complex neuronal networks that coordinate motor functions, and the balance between excitatory and inhibitory circuits is crucial for motor control. researchgate.net Various inhibitory neurotransmitter systems, including GABAergic and glycinergic interneurons, play a significant role in regulating neuronal excitability in the spinal cord. researchgate.netnih.gov Descending pathways from the brainstem, such as those originating from the A5 noradrenergic nucleus, can also modulate spinal neuronal activity and contribute to pain inhibition. nih.govelifesciences.orgbiorxiv.org

Carisoprodol is believed to interrupt neuronal communication within the reticular formation, a complex network of neurons in the brainstem involved in regulating consciousness, arousal, and motor control. ebi.ac.ukpediatriconcall.comwithpower.compatsnap.comontosight.ai This interruption of polysynaptic neuron transmission contributes to the sedative effects observed with the compound. rxlist.com The descending reticular formation, in particular, is implicated in the mechanism of action of carisoprodol. fda.govfda.gov

Inhibition of Neuronal Activity in Spinal Cord and Brainstem

Receptor-Level Interactions (Preclinical Investigations)

Preclinical studies have primarily focused on the interaction of carisoprodol with the GABAergic system, indicating that this is a key target for its pharmacological effects.

This compound, like its racemic parent compound, is understood to modulate the function of Gamma-Aminobutyric Acid type A (GABAA) receptors. who.intdrugbank.comnih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial for regulating neuronal excitability. wikipedia.org The interaction of carisoprodol with GABAA receptors is considered a significant contributor to its sedative and muscle-relaxant properties. who.intwho.int

Carisoprodol enhances the inhibitory effects of GABA. patsnap.comwho.int It acts as a positive allosteric modulator of GABAA receptors, meaning it binds to a site on the receptor that is different from the GABA binding site and increases the receptor's response to GABA. who.int This potentiation of GABA-gated chloride currents leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing a generalized depression of the central nervous system. patsnap.comwho.int Electrophysiological studies have shown that carisoprodol can allosterically modulate and directly activate human α1β2γ2 GABAA receptors in a manner similar to barbiturates. nih.govresearchgate.netresearchgate.net Whole-cell patch-clamp studies have demonstrated that carisoprodol potentiates GABA-gated currents at micromolar concentrations. nih.gov

Table of Findings on this compound's GABAergic Activity

| Study Type | Key Finding | Implication | Citation(s) |

|---|---|---|---|

| Whole-cell patch-clamp | Potentiation of GABA-gated currents at micromolar concentrations. | Enhancement of GABA's inhibitory effect. | nih.gov |

| Whole-cell patch-clamp | Direct activation of GABAA receptors in the absence of GABA. | Carisoprodol can have direct inhibitory effects. | researchgate.netresearchgate.netnih.gov |

| Electrophysiology | Allosteric modulation and direct activation of human α1β2γ2 GABAA receptors. | Barbiturate-like mechanism of action. | nih.govresearchgate.netresearchgate.net |

| Drug Discrimination Studies | GABAergic ligands substituted for carisoprodol. | In vivo effects are mediated through GABAA receptors. | nih.govresearchgate.netnih.gov |

Table of Compounds Mentioned | Compound Name | | | :--- | | this compound | | Carisoprodol | | Meprobamate | | Pentobarbital | | Chlordiazepoxide | | GABA (Gamma-Aminobutyric Acid) | | Glycine | | Glutamate | | Bemegride | | Flumazenil |

Modulation of GABA-A Receptor Subunits

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Affinity

Nicotinic acetylcholine receptors (nAChRs) are another class of ligand-gated ion channels found throughout the nervous system. wikipedia.org While the primary actions of carisoprodol are at the GABAA receptor, some research has explored its interaction with nAChRs. These receptors are composed of different subunit combinations, such as α3β4 and α4β2, which influence their pharmacological profiles. oup.com Although direct, high-affinity binding of this compound to nAChRs has not been extensively documented, the structural and functional diversity of these receptors presents a potential, albeit likely secondary, target for the drug's widespread effects.

Distinction of this compound's Direct Effects versus Metabolite Contributions

A crucial aspect of understanding this compound's pharmacology is differentiating its intrinsic effects from those of its principal and active metabolite, meprobamate. who.intwho.int

Independent Pharmacological Effects of Carisoprodol (Preclinical)

Preclinical studies have firmly established that carisoprodol possesses pharmacological effects independent of its conversion to meprobamate. nih.govresearchgate.net Electrophysiological studies have shown that carisoprodol itself can directly activate and allosterically modulate GABAA receptors. nih.govnih.gov In fact, carisoprodol is more potent and efficacious than meprobamate in producing these effects at certain GABAA receptor subtypes. nih.gov Behavioral studies in animals also support the direct action of carisoprodol. The timeline of the discriminative-stimulus effects of carisoprodol aligns closely with its own blood and brain concentrations, rather than those of meprobamate, indicating a direct behavioral impact. who.int

Contribution of Meprobamate (Metabolite) to Pharmacological Profile

| Compound | Primary Action at GABAA Receptor | Potency/Efficacy Comparison |

| This compound | Direct gating and allosteric modulation | More potent and efficacious than meprobamate for direct gating |

| Meprobamate | Allosteric modulation (barbiturate-like) | Contributes significantly to overall sedative and anxiolytic effects due to higher plasma concentrations and longer half-life |

Other Potential Neurochemical Interactions (Preclinical Hypotheses)

While the principal mechanism of this compound is understood to be its modulation of GABA-A receptors, preclinical data suggest the possibility of other neurochemical interactions. who.intnih.govnih.gov These hypotheses are primarily derived from indirect evidence and require more direct experimental validation.

Serotonergic System Involvement

There is preliminary evidence suggesting that this compound may affect the serotonergic system, especially when administered at high doses. who.int The serotonin (B10506) system, with serotonin (5-hydroxytryptamine, 5-HT) as its primary neurotransmitter, plays a vital role in the regulation of mood and cognitive functions. frontiersin.orgresearchgate.net The observation that acute intoxications with carisoprodol can manifest symptoms resembling serotonin syndrome has led to the hypothesis that the compound might increase serotonergic activity in the central nervous system. nih.gov These clinical findings suggest a potential link, although the precise preclinical mechanism remains to be fully elucidated. who.intnih.gov

N-Methyl-D-aspartate (NMDA) Receptor Involvement

A potential interaction with the N-Methyl-D-aspartate (NMDA) receptor system has been suggested by preclinical animal studies. nih.gov NMDA receptors are crucial for excitatory neurotransmission and synaptic plasticity, the cellular basis for learning and memory. mdpi.com In drug discrimination studies, the NMDA receptor antagonist dizocilpine (B47880) was able to partially substitute for the stimulus effects of carisoprodol. nih.gov This finding implies that some of carisoprodol's perceived effects might involve pathways that are also modulated by NMDA receptor antagonists, though this does not confirm a direct binding or functional modulation of the receptor by carisoprodol itself. nih.govnhtsa.gov

Cellular Effects Beyond Neurotransmission (Preclinical Models)

Research using in vitro and animal models has indicated that this compound may influence cellular processes in non-neuronal tissues, particularly those involved in skeletal development. organscigroup.usresearchgate.net

Impact on Endochondral Ossification (In Vitro/Animal Models)

Endochondral ossification is the fundamental biological process responsible for the formation of most of the skeleton, where a cartilage template is replaced by bone. organscigroup.usnih.gov Preclinical studies have shown that carisoprodol can interfere with this process. organscigroup.usresearchgate.net Specifically, in in vitro models using chondrocyte-like cells, carisoprodol was found to decrease the expression of genes crucial for creating and mineralizing the extracellular matrix, such as collagen type II and alkaline phosphatase. researchgate.net Another study reported that carisoprodol reduced the expression of Sox9, a key transcription factor that governs the early stages of cartilage formation (chondrogenesis), in a dose-dependent manner. organscigroup.us

Modulation of Osteoblast Differentiation and Mineralization

Osteoblasts are specialized cells responsible for synthesizing bone matrix and orchestrating its mineralization, a process fundamental to bone formation and repair. nih.gov In vitro research has consistently shown that carisoprodol can inhibit the differentiation of precursor cells into mature osteoblasts and subsequently impair the mineralization process. organscigroup.usresearchgate.net This inhibitory action has been linked to the downregulation of essential transcription factors that drive osteogenesis. organscigroup.usresearchgate.net

Table 1: Preclinical Effects of Carisoprodol on Key Osteogenic Markers

This interactive table summarizes the observed effects of carisoprodol on genes critical for osteoblast differentiation based on in vitro studies.

| Gene/Marker | Biological Function | Observed Effect of Carisoprodol | Source(s) |

| Runx2 | A master transcription factor essential for initiating osteoblast differentiation. | Dose-dependent inhibition of gene expression. | organscigroup.usresearchgate.net |

| Osx (Osterix) | A transcription factor required for the maturation of osteoblasts. | Dose-dependent inhibition of gene expression. | organscigroup.usresearchgate.net |

| β-catenin | A key signaling protein in the Wnt pathway that promotes osteogenesis. | Decreased expression in osteoblasts. | organscigroup.usresearchgate.net |

Interference with Wnt Signaling Pathway

The Wnt signaling pathway is a critical and highly conserved signaling cascade that plays a pivotal role in skeletal development, including the regulation of osteoblast differentiation and bone formation. organscigroup.usnih.govwikipedia.org Evidence from preclinical models suggests that the detrimental effects of carisoprodol on bone cells are mediated, at least in part, by its interference with this pathway. organscigroup.usresearchgate.net In vitro experiments have demonstrated that carisoprodol inhibits Wnt signaling. organscigroup.us A key finding is that carisoprodol decreases the expression of β-catenin in osteoblasts. organscigroup.usresearchgate.net In the canonical Wnt pathway, β-catenin acts as a central transcriptional co-activator; its stabilization and nuclear translocation are required to turn on genes that drive bone formation. nih.govcpn.or.kr By disrupting β-catenin levels, carisoprodol may interfere with the normal signaling required for healthy bone development. organscigroup.us

Metabolism and Biotransformation Pathways

Primary Hepatic Metabolism via Cytochrome P450 Enzymes

The initial and most significant step in the metabolism of (S)-carisoprodol is mediated by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver. nih.govnih.gov These enzymes are responsible for the oxidative transformation of a wide array of foreign compounds, including drugs. For this compound, this hepatic metabolism is the primary route of clearance from the body. who.intfda.gov

The gene encoding the CYP2C19 enzyme is highly polymorphic, meaning there are multiple variations, or alleles, of this gene within the human population. nih.govresearchgate.net These genetic differences can lead to significant variations in enzyme activity, which in turn affects the metabolism of this compound. nih.govresearchgate.net Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype. researchgate.net

Extensive Metabolizers (EMs): Individuals with two normal function alleles (CYP2C191*) have normal enzyme activity. ebmconsult.com

Intermediate Metabolizers (IMs): Those with one normal and one loss-of-function allele (e.g., CYP2C192*) or two partially active alleles exhibit reduced metabolic capacity. who.intresearchgate.net Studies have shown that after a single dose, the area under the curve (AUC) for carisoprodol (B1668446) was about 45% larger in intermediate metabolizers compared to extensive metabolizers. who.int

Poor Metabolizers (PMs): Individuals with two loss-of-function alleles (e.g., CYP2C192, CYP2C193) have little to no CYP2C19 enzyme activity. nih.govebmconsult.com

Ultrarapid Metabolizers (UMs): The presence of a gain-of-function allele (CYP2C1917*) leads to increased enzyme activity. ebmconsult.com

This genetic variability has a profound impact on the pharmacokinetics of this compound. In poor metabolizers, the reduced activity of CYP2C19 leads to a significantly decreased conversion of carisoprodol to meprobamate. who.intnih.gov Consequently, these individuals experience a 4-fold increase in exposure to the parent drug, carisoprodol, and a 50% reduction in exposure to the metabolite, meprobamate, compared to extensive metabolizers. nih.govfda.gov The prevalence of CYP2C19 poor metabolizers varies among different ethnic populations, being approximately 3-5% in Caucasian and African populations and 15-20% in Asian populations. who.intnih.gov

| CYP2C19 Phenotype | Allele Examples | Effect on this compound Metabolism |

| Ultrarapid Metabolizer | 1/17, 17/17 | Increased metabolism to meprobamate |

| Extensive Metabolizer | 1/1 | Normal metabolism to meprobamate |

| Intermediate Metabolizer | 1/2, 1/3 | Reduced metabolism to meprobamate |

| Poor Metabolizer | 2/2, 2/3, 3/3 | Significantly reduced metabolism to meprobamate |

Role of CYP2C19 Isozyme in Meprobamate Formation

Formation of Other Carisoprodol Metabolites

In addition to the primary pathway leading to meprobamate, this compound is also metabolized to a lesser extent into other compounds. who.intnih.govnih.gov

A minor metabolic pathway involves the hydroxylation of the parent compound to form hydroxycarisoprodol. who.intnih.govnih.gov This hydroxylation reaction adds a hydroxyl group to the carisoprodol molecule. nih.gov The specific enzyme responsible for this transformation has not been definitively identified. researchgate.net

Further metabolism occurs, leading to the formation of hydroxymeprobamate. who.intnih.govnih.gov This metabolite can be formed through two different routes: the hydroxylation of meprobamate (which was formed from carisoprodol) or the metabolism of hydroxycarisoprodol. who.intresearchgate.net

Hydroxycarisoprodol Formation

Excretion Pathways of Carisoprodol and Metabolites (Preclinical Context)

In the preclinical setting, investigations into the excretion of this compound and its subsequent metabolites have utilized various animal models to delineate the pathways of elimination. These studies form the foundational understanding of the compound's pharmacokinetic profile.

Research in animal models has established that carisoprodol is eliminated from the body through both renal and non-renal routes. nih.govfda.govfda.gov The primary organ responsible for the metabolism of carisoprodol is the liver, with the kidneys serving as a principal route for the excretion of the parent compound and its metabolites. usdoj.gov

Animal studies have been crucial in identifying the primary metabolites resulting from hepatic biotransformation. oup.comoup.com These studies indicate that carisoprodol is metabolized into three main compounds: hydroxycarisoprodol, hydroxymeprobamate, and meprobamate. oup.comoup.comresearchgate.net Further investigations have shown that a very small fraction of the administered carisoprodol, specifically less than 1%, is excreted from the body unchanged. oup.comoup.com

Preclinical studies have also provided data on the acute toxicity of carisoprodol, which is intrinsically linked to its metabolic and excretory processes.

Table 1: Acute Toxicity of Carisoprodol in Animal Models

| Species | Route of Administration | LD50 (mg/kg) |

|---|---|---|

| Rat | Intravenous | 450 |

| Rat | Intraperitoneal | 450 |

| Rat | Gavage | 1,320 |

| Mouse | Intravenous | 165 |

| Mouse | Intraperitoneal | 980 |

| Mouse | Gavage | 2,340 |

Source: drugbank.comwho.int

Furthermore, animal studies have demonstrated that carisoprodol and its metabolites can cross the placental barrier, which has implications for fetal development and postnatal survival. fda.govdrugbank.com This transplacental passage is an important aspect of the compound's distribution and eventual excretion pathways in a maternal-fetal context.

Table 2: Primary Metabolites of Carisoprodol Identified in Preclinical Studies

| Metabolite | Pathway |

|---|---|

| Meprobamate | Hepatic Biotransformation |

| Hydroxycarisoprodol | Hepatic Biotransformation |

| Hydroxymeprobamate | Hepatic Biotransformation |

Source: oup.comoup.comresearchgate.net

Analytical Methodologies for S Carisoprodol Research

Spectroscopic Techniques for Identification and Quantification

Spectroscopic methods are fundamental for the structural elucidation and quantification of (S)-carisoprodol. These techniques provide information on the molecule's functional groups, connectivity, and, in some cases, its concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of carisoprodol (B1668446) and its related impurities. researchgate.netcarlroth.com While detailed NMR spectra specifically for this compound are not widely published, the analysis of racemic carisoprodol provides the foundational data applicable to the single enantiomer. who.intwho.int

¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. For instance, in the characterization of a potential carisoprodol impurity, ¹H NMR spectroscopy was used to identify olefinic protons, which were absent in the spectrum of carisoprodol itself. researchgate.net The chemical shifts (δ) in an NMR spectrum, reported in parts per million (ppm), are indicative of the chemical environment of each nucleus. In a study of carisoprodol derivatives, NMR analysis was used to confirm changes in the molecular structure after derivatization processes like diazotization. ijsrst.com While standard NMR in an achiral solvent will not differentiate between the (S) and (R) enantiomers, chiral NMR techniques, such as the use of chiral solvating agents or chiral derivatizing agents, can be employed to induce separate signals for each enantiomer, allowing for their individual study and quantification.

Infrared (IR) spectroscopy is a key method for identifying carisoprodol by detecting the vibrational frequencies of its functional groups. who.intwho.int The European Pharmacopoeia includes the comparison of a sample's IR spectrum with that of a reference standard as a test for identification. The National Toxicology Program has also utilized IR spectroscopy to identify carisoprodol, confirming that the obtained spectra were consistent with reference literature. mit.edu

The carisoprodol molecule contains several IR-active functional groups, including amine (N-H), carbonyl (C=O), and alkyl (C-H) groups. A computational study using Density Functional Theory (DFT) has calculated the theoretical vibrational frequencies for these groups in the carisoprodol molecule. who.inthmdb.ca These calculated values provide a basis for interpreting experimental IR spectra.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Reference |

| Amine (NH₂) | Asymmetric Stretching | 3534 | who.int |

| Amine (NH₂) | Symmetric Stretching | 3420 | who.int |

| Amine (N-H) | Stretching | 3441 | who.int |

| Amine (NH₂) | In-plane Bending | 1603 | who.int |

| Carbonyl (C=O) | Stretching | 1793 (IR), 1770 (Raman) | who.int |

| Carbonyl (C=O) | Out-of-plane Bending | 773 (IR), 757 (Raman) | who.int |

| Alkyl (CH₂) | Asymmetric Stretching | 2981 | who.int |

| Alkyl (CH₂) | Symmetric Stretching | 2894, 2930, 2944 | who.int |

| Alkyl (CH₃) | Symmetric Stretching | 2915 | who.int |

| C-N | Stretching | 1233 | who.int |

This table presents theoretical vibrational frequencies for carisoprodol calculated using DFT. Experimental values may vary.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as LC-MS or tandem mass spectrometry (LC-MS-MS), is the preferred method for the sensitive and specific quantification of carisoprodol and its primary metabolite, meprobamate, in biological matrices. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) also plays a role in these analyses. researchgate.net The availability of deuterated internal standards for both carisoprodol and meprobamate has facilitated the development of robust LC-MS methods. researchgate.netmdpi.com

In tandem MS, specific ion transitions are monitored to ensure accurate identification and quantification. For carisoprodol, the protonated molecule [M+H]⁺ is often selected as the precursor ion, which is then fragmented to produce characteristic product ions. For example, in one LC-MS method, the protonated ion at m/z 261 was observed at low cone voltage, while higher voltage induced fragmentation to ions such as m/z 176 or 158. sigmaaldrich.com Another LC-MS/MS method used selected reaction monitoring (SRM) of transitions m/z 261.3 → 176.1 for carisoprodol. sigmaaldrich.com

Different ionization techniques can be employed, including electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI), with the choice depending on the specific application and desired sensitivity. mdpi.comsigmaaldrich.com LC-MS-MS methods have been developed for various biological samples, including urine, plasma, serum, and oral fluid. researchgate.netmdpi.commdpi.com

Although carisoprodol lacks a significant ultraviolet (UV) chromophore, several UV-Visible (UV-Vis) spectrophotometric and colorimetric methods have been developed for its determination, primarily in pharmaceutical formulations. researchgate.netdrugbank.com

One study established a UV spectrophotometric method for the simultaneous estimation of carisoprodol, paracetamol, and caffeine, identifying an absorption maximum (λmax) for carisoprodol at 221 nm in methanol. who.intnp-mrd.org Other research has focused on developing colorimetric assays. These methods are typically based on the formation of colored ion-pair complexes between carisoprodol and a dye reagent in an acidic medium, which can then be extracted into an organic solvent and measured. drugbank.com Another approach involves the oxidation of Fe³⁺ by carisoprodol, followed by the reaction of the resulting product with a chromogenic reagent. drugbank.com

| Method Type | Reagent(s) | Principle | λmax (nm) | Linearity Range (µg/mL) | Reference |

| UV Spectrophotometry | Methanol (solvent) | Direct UV absorbance | 221 | 0.4 - 2 | who.intnp-mrd.org |

| Colorimetric | Ferric chloride, o-phenanthroline | Oxidation of Fe³⁺ followed by complexation | - | 10 - 60 | drugbank.com |

| Colorimetric | p-Nitroaniline, Sodium nitrite | Diazotization followed by coupling | - | 10 - 60 | drugbank.com |

These methods offer cost-effective alternatives to chromatographic techniques for quality control purposes, though they may suffer from disadvantages like the need for extraction, lower sensitivity, and potential for unstable color development. drugbank.comnih.gov The European Pharmacopoeia also mentions a chemical colorimetric assay using cobalt nitrate (B79036) for identification.

Mass Spectrometry (MS) and Tandem MS (LC-MS-MS, HRMS)

Chromatographic Techniques for Separation and Determination

Chromatography is the cornerstone for the separation and determination of this compound, allowing it to be isolated from its (R)-enantiomer, metabolites, and other substances.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is widely used for the analysis of carisoprodol. researchgate.netcarlroth.com Given that this compound is a chiral molecule, the key to its specific analysis is the use of chiral chromatography. ijsrst.com

Achiral Liquid Chromatography: Standard reversed-phase (RP) HPLC methods are used to quantify racemic carisoprodol in bulk drugs and pharmaceutical formulations and to separate it from its impurities and metabolites. carlroth.comnih.gov Since carisoprodol has poor UV absorbance, the United States Pharmacopeia (USP) assay for tablets employs an HPLC system with a refractive index (RI) detector. researchgate.net However, methods using UV detection at low wavelengths (e.g., ~200 nm) have also been developed. carlroth.com

| LC Mode | Column | Mobile Phase | Detector | Application | Reference |

| RP-HPLC | Zorbax eclipse XDB C8 | Gradient | UV (200 nm) | Determination of carisoprodol and its impurities | carlroth.com |

| RP-HPLC | Kromasil C18 | 0.1% OPA:Acetonitrile (B52724) (40:60) | UV (260 nm) | Simultaneous estimation with Ibuprofen | wikipedia.org |

| LC | - | - | Refractive Index | USP assay method for tablets | researchgate.net |

| LC-MS/MS | Phenyl column | 10mM Ammonium format:Acetonitrile (15:85) | MS/MS | Determination in human plasma | sigmaaldrich.com |

Chiral Liquid Chromatography: To separate and quantify the (S)-enantiomer from the (R)-enantiomer, chiral separation techniques are necessary. ijsrst.com The most common approach is the direct method using a chiral stationary phase (CSP). ijsrst.com These CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers and resulting in different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and effective for separating a broad range of chiral compounds. The separation mechanism involves various interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes between the enantiomers and the CSP. The enantiomer that forms the more stable complex is retained longer on the column. Chiral supercritical fluid chromatography (SFC) is another powerful technique that can be used for enantioseparation and is often considered more economical and environmentally friendly than HPLC. The development of a validated chiral LC method is essential for studying the specific pharmacology and metabolism of this compound.

Liquid Chromatography (LC)

Reverse-Phase HPLC (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust method for the determination of carisoprodol in both bulk drug and pharmaceutical formulations. jchps.cominnovareacademics.in This technique is particularly well-suited for the analysis of lipophilic compounds like carisoprodol. jchps.com

A typical RP-HPLC method involves a C18 column and an isocratic mobile phase. jchps.cominnovareacademics.in Common mobile phase compositions include mixtures of acetonitrile and water, sometimes with additives like triethylamine (B128534) and the pH adjusted with an acid such as orthophosphoric acid to improve peak shape and resolution. jchps.comsielc.com For instance, a mobile phase of acetonitrile and 1.0% triethylamine in water (pH adjusted to 3.5) in a 35:65 v/v ratio has been reported. jchps.com Another study utilized a mobile phase of water and acetonitrile in a 60:40 v/v ratio with a refractive index detector. innovareacademics.in The flow rate is generally maintained around 1.0 ml/min. jchps.cominnovareacademics.in

The selection of the stationary phase is also crucial. Columns such as Genesis C18 and Sunfire-C18 have been successfully employed. jchps.cominnovareacademics.in

Chiral Chromatography for Enantiomeric Separation

Since carisoprodol is a chiral molecule, existing as (S)- and (R)-enantiomers, methods for their separation are essential for stereospecific research. who.intwho.int Chiral chromatography, a specialized form of liquid chromatography, is the primary technique for resolving these enantiomers. gcms.czresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. gcms.czsapub.org

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. sapub.org The enantiomer that forms the more stable complex is retained longer on the column. sapub.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose. researchgate.netsapub.org

The mobile phase composition, which typically consists of a non-polar solvent like n-hexane and a polar modifier like isopropyl alcohol, is carefully optimized to achieve the desired enantioselectivity. researchgate.netsapub.org The choice of CSP and mobile phase allows for the effective resolution of this compound from its (R)-enantiomer. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simpler and more cost-effective chromatographic technique that can be used for the identification and separation of carisoprodol. rjpbcs.comdrugfuture.com It is often used for qualitative analysis and to check for the presence of related substances or impurities. who.intdrugfuture.com

In a typical TLC method for carisoprodol, a pre-coated silica (B1680970) gel 60F254 plate is used as the stationary phase. rjpbcs.com The mobile phase, or developing solvent, is a mixture of solvents chosen to achieve good separation. A mixture of chloroform (B151607) and acetone (B3395972) (e.g., in an 80:20 v/v ratio) has been shown to be effective, yielding a specific retention factor (Rf) value for carisoprodol. rjpbcs.com

Visualization of the separated spots on the TLC plate can be achieved by spraying with a suitable reagent, such as phosphomolybdic acid solution or a mixture of antimony (III) chloride and furfuraldehyde, followed by heating. rjpbcs.comdrugfuture.com This allows for the identification of carisoprodol based on its Rf value and the color of the spot.

Method Validation in Research Contexts

Method validation is a critical process in analytical research to ensure that a developed method is reliable, reproducible, and fit for its intended purpose. demarcheiso17025.comresearchgate.net For this compound analysis, validation according to guidelines from the International Council for Harmonisation (ICH) is standard practice. jchps.comrjpbcs.com

Linearity and Sensitivity (LOD, LOQ)

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. jchps.comrjpbcs.com This is typically evaluated by analyzing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. jchps.com The linearity is then expressed by the correlation coefficient (r²) of the resulting calibration curve. For carisoprodol analysis, linearity has been demonstrated over various concentration ranges, such as 5.00 to 500.00 µg/mL and 1 to 30 µg/mL, with correlation coefficients consistently close to 1 (e.g., 0.9968 and 0.9995), indicating a strong linear relationship. researchgate.netjchps.com

Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). rjpbcs.comdemarcheiso17025.com

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. rjpbcs.comdemarcheiso17025.com

Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. rjpbcs.comdemarcheiso17025.com

These values are crucial for impurity testing and trace analysis. demarcheiso17025.com For carisoprodol, LOD and LOQ values are determined experimentally. For example, in one RP-HPLC method, the LOD and LOQ were found to be 0.41 µg/mL and 1.26 µg/mL, respectively. jchps.com In a High-Performance Thin-Layer Chromatography (HPTLC) method, the LOD and LOQ were reported as 25 µ g/spot and 50 µ g/spot , respectively. rjpbcs.com Spectrophotometric methods have also been validated, with one study reporting an LOD of 1.286 µg/mL. innovareacademics.in

The following tables summarize the validation parameters from various studies:

| Analytical Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ |

| RP-HPLC jchps.com | 5.00 - 500.00 µg/mL | 0.9968 | 0.41 µg/mL | 1.26 µg/mL |

| HPTLC rjpbcs.com | 50 - 300 µ g/spot | 0.99895 | 25 µ g/spot | 50 µ g/spot |

| HPLC researchgate.net | 1 - 30 µg/mL | 0.9995 | - | - |

| Spectrophotometry innovareacademics.in | 10 - 60 µg/mL | 0.9992 | 1.286 µg/mL | - |

| RP-HPLC innovareacademics.in | 1 - 4 mg/mL | 0.99998 | - | - |

Precision and Accuracy

The precision of an analytical method describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percent relative standard deviation (%RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value.

Several studies have established the precision and accuracy of High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods for carisoprodol.

For HPLC methods, precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). In one study using a reverse-phase HPLC (RP-HPLC) method, the repeatability precision was found to have a %RSD of 0.43, while the intermediate precision showed a %RSD of 1.20. jchps.com Another study reported the %RSD for intra-day and inter-day precision for carisoprodol as 0.6 and 0.7, respectively. chemisgroup.us For the analysis of related impurities, the %RSD for precision was confirmed to be less than 5.0. sapub.org

Accuracy is typically assessed through recovery studies. An RP-HPLC method demonstrated an average recovery of 100.65% with a standard deviation of 0.11%. jchps.com Another study reported mean percentage recoveries of 99.18%. chemisgroup.us In a separate validation, accuracy was determined by spiking samples at 80%, 100%, and 120% of the nominal concentration, yielding average recoveries of 100.55%, 100.67%, and 101.11%, respectively. innovareacademics.ininnovareacademics.in

Spectrophotometric methods also demonstrate good precision and accuracy. For two different spectrophotometric methods (Method A and Method B), the intra-day and inter-day precision, measured as %RSD, were found to be less than 1.0. innovareacademics.in

Table 1: Summary of Precision and Accuracy Data for Carisoprodol Analytical Methods

| Method Type | Parameter | Finding | Source |

|---|---|---|---|

| RP-HPLC | Repeatability Precision (%RSD) | 0.43 | jchps.com |

| Intermediate Precision (%RSD) | 1.20 | jchps.com | |

| Accuracy (% Recovery) | 100.65 ± 0.11 | jchps.com | |

| RP-HPLC | Intra-day Precision (%RSD) | 0.6 | chemisgroup.us |

| Inter-day Precision (%RSD) | 0.7 | chemisgroup.us | |

| Spectrophotometry | Intra-day Precision (%RSD) | <1.0 | innovareacademics.in |

| Inter-day Precision (%RSD) | <1.0 | innovareacademics.in |

Robustness and Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jchps.cominnovareacademics.in In analytical research for carisoprodol, specificity is most often demonstrated through forced degradation studies. The drug is exposed to stress conditions like acid, alkali, and peroxide, and the analytical method must be able to separate the intact carisoprodol peak from any degradation products formed. jchps.comresearchgate.net The use of a photodiode array detector can further confirm the specificity by demonstrating the purity of the analyte peak. chalcogen.ro For example, in the development of an HPLC method, specificity was confirmed when no interference from diluents or degradation products was observed at the retention time of carisoprodol. jchps.com

Table 2: Robustness and Specificity Findings for Carisoprodol Analytical Methods

| Parameter | Methodology | Finding | Source |

|---|---|---|---|

| Robustness | Varying HPLC parameters (e.g., mobile phase, flow rate) | Overall %RSD ranged from 0.08% to 0.96% | jchps.com |

| Varying HPLC parameters (e.g., flow rate, mobile phase composition) | %RSD was found to be less than 1% | sphinxsai.comresearchgate.net | |

| Specificity | Forced degradation studies (acid, alkali, peroxide) | No interference of degradation products at the retention time of carisoprodol | jchps.com |

| Analysis of stressed samples | Degradation products were well resolved from carisoprodol | innovareacademics.inresearchgate.net |

Stability-Indicating Analytical Methods in Drug Substance Analysis

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. These methods are crucial in the analysis of drug substances as they accurately measure the active ingredient content, free from interference from potential degradation products, impurities, or excipients. jchps.cominnovareacademics.in

For carisoprodol, several stability-indicating RP-HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. chemisgroup.usinnovareacademics.inresearchgate.net The development of a SIAM involves subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. innovareacademics.ininnovareacademics.in

In a typical study, carisoprodol was exposed to basic and peroxide conditions, leading to degradation that was successfully quantified by the developed HPLC method. jchps.com Another study demonstrated that degradation products were well-resolved from the parent drug under various stress conditions, confirming the method's stability-indicating capability. innovareacademics.inresearchgate.net The results from these stress tests are used to establish the degradation pathways and demonstrate the specificity of the method. A validated SIAM is essential for routine quality control and for conducting stability studies of carisoprodol in bulk and pharmaceutical formulations. jchps.comresearchgate.net

Table 3: Forced Degradation Studies for Carisoprodol in SIAM Development

| Stress Condition | Observation | Source |

|---|---|---|

| Acid Degradation | Degradation products were well resolved from Carisoprodol. | innovareacademics.inresearchgate.net |

| Base Degradation | Carisoprodol degraded; degradation products were well resolved. | jchps.cominnovareacademics.inresearchgate.net |

| Oxidative (Peroxide) Degradation | Carisoprodol degraded; degradation products were well resolved. | jchps.cominnovareacademics.inresearchgate.net |

| Thermal Degradation | Degradation products were well resolved from Carisoprodol. | innovareacademics.ininnovareacademics.in |

| Photolytic Degradation | Degradation products were well resolved from Carisoprodol. | innovareacademics.ininnovareacademics.in |

Historical and Theoretical Perspectives in Carisoprodol Research

Evolution of Mechanistic Understanding of Carisoprodol (B1668446)

Initially, the therapeutic effects of carisoprodol were largely attributed to its principal metabolite, meprobamate. patsnap.comresearchgate.netnih.gov Meprobamate, a known sedative and anxiolytic, was believed to be the primary active agent responsible for carisoprodol's muscle relaxant properties. patsnap.comresearchgate.net This understanding was based on the knowledge that meprobamate itself was a widely used medication with established effects on the central nervous system. researchgate.net

However, subsequent research began to challenge this metabolite-centric view. Studies revealed that carisoprodol itself possesses pharmacological activity independent of its conversion to meprobamate. researchgate.net This shift in understanding was driven by findings from both in vivo and in vitro studies demonstrating that carisoprodol directly interacts with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. researchgate.net

The evolution of this understanding can be summarized in the following key stages:

Early Hypothesis: Carisoprodol acts as a prodrug for meprobamate, with the latter being responsible for the observed clinical effects. patsnap.comresearchgate.net

Emergence of Independent Activity: Research indicated that carisoprodol has its own intrinsic activity at GABA-A receptors, similar to but distinct from meprobamate. researchgate.net

Direct Modulation of GABA-A Receptors: Electrophysiological studies confirmed that carisoprodol can directly modulate and even activate GABA-A receptors, exhibiting a barbiturate-like effect. researchgate.netnih.gov

Focus on Stereospecificity: While much of the early research was conducted on the racemic mixture, the understanding that carisoprodol has two enantiomers, (S)-carisoprodol and (R)-carisoprodol, has led to more recent investigations into the specific roles of each isomer. who.int

This progression highlights a move from a simple metabolic explanation to a more nuanced understanding of carisoprodol's direct and complex interactions with neuronal receptors.

Pharmacological Classification and Theoretical Models

Carisoprodol is pharmacologically classified as a centrally acting skeletal muscle relaxant. nih.govpharmacompass.com Its mechanism of action is not fully understood but is believed to involve its effects on interneuronal activity in the spinal cord and the descending reticular formation of the brain. pharmacompass.comwho.int

Several theoretical models have been proposed to explain the actions of carisoprodol:

The Meprobamate Prodrug Model: As mentioned, the earliest model posited that carisoprodol's effects were solely due to its metabolic conversion to meprobamate. patsnap.comnih.gov

The GABA-A Receptor Modulation Model: This is the currently accepted primary model. It suggests that carisoprodol, like barbiturates and benzodiazepines, enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA-A receptors. nih.gov This leads to increased chloride ion influx, hyperpolarization of the neuron, and ultimately, a decrease in neuronal excitability, resulting in sedation and muscle relaxation. who.int

The Barbiturate-Like Model: In vitro studies have shown that carisoprodol can directly activate GABA-A receptors in a manner similar to barbiturates. nih.gov This direct gating effect is a key aspect of its pharmacological profile and distinguishes it from benzodiazepines, which only modulate the receptor's response to GABA. nih.gov

Preclinical Research Models and Methodologies for Mechanistic Studies

A variety of preclinical research models and methodologies have been instrumental in elucidating the mechanisms of action of carisoprodol.

Animal Models for Pharmacological Effects

Animal models have been crucial for studying the in vivo effects of carisoprodol. Rodent models, particularly mice and rats, are most commonly used. who.intorganscigroup.us

Key findings from animal models include:

Muscle Relaxation: In animal studies, carisoprodol-induced muscle relaxation is associated with altered interneuronal activity in the spinal cord and the descending reticular formation of the brain. pharmacompass.comfda.gov

Sedation and Motor Impairment: Carisoprodol administration in mice has been shown to cause dose-related lethargy, ataxia, and prostration. fda.gov Studies have demonstrated that carisoprodol elicits locomotor depression in mice within minutes of administration. nih.govresearchgate.net

Rewarding Effects: Animal behavioral studies have indicated that carisoprodol produces rewarding effects, with monkeys shown to self-administer the drug. rxlist.comfda.gov

In Vitro Studies for Receptor Binding and Cellular Mechanisms

In vitro studies have provided a more detailed understanding of carisoprodol's molecular interactions. These studies often utilize recombinant human GABA-A receptors expressed in cell lines like HEK293 cells. nih.gov

Key findings from in vitro studies include:

Direct GABA-A Receptor Modulation: Whole-cell patch-clamp studies have demonstrated that carisoprodol allosterically modulates and directly activates human α1β2γ2 GABA-A receptors in a barbiturate-like manner. nih.govresearchgate.net

Potency and Efficacy: Research has shown that carisoprodol is more potent and efficacious than its metabolite, meprobamate, in both allosterically modulating and directly gating the GABA-A receptor. nih.gov

Receptor Subunit Specificity: The effects of carisoprodol are dependent on the subunit composition of the GABA-A receptor. For example, similar allosteric effects were not observed for homomeric ρ1 GABA or glycine (B1666218) α1 receptors. nih.govresearchgate.net

These in vitro approaches have been critical in dissecting the direct molecular actions of carisoprodol, independent of its metabolism.

Drug Discrimination Paradigms in Preclinical Research

Drug discrimination paradigms are behavioral assays used to assess the subjective effects of drugs in animals. In these studies, animals are trained to recognize the internal state produced by a specific drug and to respond accordingly to receive a reward.

Key findings from drug discrimination studies include:

Generalization to GABAergic Ligands: In rats trained to discriminate carisoprodol, other GABAergic ligands such as pentobarbital, chlordiazepoxide, and meprobamate substitute for carisoprodol in a dose-dependent manner. nih.govwho.int This indicates that carisoprodol produces subjective effects similar to these other central nervous system depressants. who.int

Barbiturate-Like Effects: The discriminative stimulus effects of carisoprodol are antagonized by the barbiturate (B1230296) antagonist bemegride, but not by the benzodiazepine (B76468) antagonist flumazenil. nih.govresearchgate.net This provides strong evidence that the behavioral effects of carisoprodol are more similar to those of barbiturates than benzodiazepines. nih.gov

The following table summarizes the results of a drug discrimination study with carisoprodol-trained rats:

| Test Compound | Substitution for Carisoprodol | Antagonism by Bemegride | Antagonism by Flumazenil |

|---|---|---|---|

| Pentobarbital | Yes (Dose-dependent) | - | - |

| Chlordiazepoxide | Yes (Dose-dependent) | - | - |

| Meprobamate | Yes (Dose-dependent) | - | - |

| Carisoprodol | - | Full Antagonism | No Consistent Blockade |

In Vivo Microdialysis and LC-MS-MS for Pharmacokinetics in Brain Tissue

In vivo microdialysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique used to measure the real-time concentrations of drugs and their metabolites in specific brain regions of freely moving animals. nih.govnih.gov

Key applications and findings of this methodology in carisoprodol research include:

Brain Penetration and Distribution: This technique has been used to assess the pharmacokinetics and distribution of carisoprodol and meprobamate in the nucleus accumbens, a key brain region involved in reward and addiction. nih.govresearchgate.net

Correlation of Brain Levels with Behavior: Studies have shown that the time course of carisoprodol's discriminative-stimulus effects closely matches the time course of its levels in the blood and the nucleus accumbens, but not the time course of meprobamate levels. nih.govnih.gov

Metabolic Inhibition Studies: By co-administering a cytochrome P450 inhibitor like cimetidine, researchers have been able to increase carisoprodol levels and decrease meprobamate levels. nih.gov Even under these conditions, the behavioral effects of carisoprodol remain, providing further evidence for its direct action. nih.gov

The following table summarizes pharmacokinetic data from a microdialysis study in rats:

| Compound | Brain Region | Time to Peak Concentration (tmax) |

|---|---|---|

| Carisoprodol | Nucleus Accumbens | ~20 minutes |

| Meprobamate | Nucleus Accumbens | ~2 hours |

This advanced analytical technique has been crucial in confirming that carisoprodol penetrates the brain and exerts its behavioral effects directly, rather than solely through its conversion to meprobamate. nih.gov

Future Directions in S Carisoprodol Research

Elucidation of Remaining Unknowns in Molecular Mechanism of Action

While it is established that carisoprodol (B1668446) and its primary metabolite, meprobamate, exert their effects at least in part through the GABA-A receptor, the precise molecular interactions and the full spectrum of their mechanisms of action remain areas of active investigation. nih.govnih.gov The sedative, anxiolytic, and muscle-relaxing properties of carisoprodol are attributed to its ability to enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. nih.govwho.int This modulation of GABA-A receptors leads to hyperpolarization of neurons, reducing their excitability. who.int

However, the effects of carisoprodol are not solely attributable to its conversion to meprobamate. nih.govnih.gov Studies have shown that carisoprodol itself can directly modulate and activate GABA-A receptors, exhibiting a barbiturate-like activity. nih.govnih.govresearchgate.net In fact, research suggests that carisoprodol is more potent and efficacious than meprobamate in its direct activation of these receptors. nih.gov This finding is significant as it indicates that carisoprodol possesses its own intrinsic central nervous system depressant activity, which may contribute to its therapeutic effects and abuse potential. nih.gov

Future research will likely focus on several key areas to further unravel the complexities of (S)-carisoprodol's molecular mechanism:

Delineating Specific GABA-A Receptor Subunit Interactions: The GABA-A receptor is a complex of five subunits, and different combinations of these subunits exhibit distinct pharmacological properties. Identifying the specific subunits with which this compound and its metabolites interact is crucial for a more complete understanding of its effects. drugbank.com Research has already begun to explore the influence of specific amino acids within these subunits on carisoprodol's action. who.int

Investigating Non-GABAergic Pathways: While the GABAergic system is a primary target, there is some evidence to suggest that carisoprodol may also influence other neurotransmitter systems, such as serotonin (B10506), particularly at higher doses. who.int Further investigation into these potential non-GABAergic mechanisms is warranted to provide a more comprehensive picture of its pharmacological profile.

Investigation of Stereoisomer-Specific Pharmacological Effects and Potency

Carisoprodol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: this compound and (R)-carisoprodol. who.intusdoj.gov Commercially available carisoprodol is a racemic mixture, meaning it contains equal amounts of both enantiomers. usdoj.govresearchgate.net It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological properties. nih.govslideshare.net

The differential effects of the (S)- and (R)-enantiomers of carisoprodol are a critical area for future research. It is plausible that one enantiomer is primarily responsible for the therapeutic muscle relaxant effects, while the other may contribute more to the sedative side effects or have a different metabolic profile. The development of single-enantiomer formulations is a growing trend in the pharmaceutical industry, driven by the potential for improved therapeutic outcomes and reduced adverse effects. nih.govamericanpharmaceuticalreview.com

Key research questions in this area include:

Pharmacodynamic Differences: Do this compound and (R)-carisoprodol exhibit different affinities and efficacies at the GABA-A receptor or other potential targets?

Pharmacokinetic Variances: Are there stereoselective differences in the absorption, distribution, metabolism, and excretion of the two enantiomers? For instance, the metabolism of carisoprodol is primarily mediated by the CYP2C19 enzyme, which is known to exhibit genetic polymorphism. drugbank.com It is important to investigate whether this enzyme metabolizes the two enantiomers at different rates.

Behavioral and Therapeutic Distinctions: Do the individual enantiomers produce different behavioral effects in preclinical models? Ultimately, clinical studies would be needed to determine if a single enantiomer formulation offers a better therapeutic window, providing effective muscle relaxation with fewer sedative or other undesirable effects.

Table 1: Key Research Questions for Stereoisomer-Specific Effects

| Research Area | Key Questions |

| Pharmacodynamics | Do the enantiomers have different binding affinities for the GABA-A receptor? Do they exhibit different efficacies in modulating GABA-A receptor function? |

| Pharmacokinetics | Is there stereoselective metabolism by CYP2C19? Do the enantiomers have different half-lives or volumes of distribution? |

| Therapeutic Effects | Does one enantiomer contribute more to muscle relaxation? Does one enantiomer cause more sedation or other adverse effects? |

Development of Advanced Analytical Approaches for Enantiomeric Resolution

To investigate the stereoisomer-specific effects of carisoprodol, the development of robust and efficient analytical methods for separating and quantifying the (S)- and (R)-enantiomers is paramount. The separation of enantiomers, also known as chiral separation or enantiomeric resolution, is a significant challenge in analytical chemistry because enantiomers have identical physical and chemical properties in an achiral environment. nih.govmdpi.com

Several advanced analytical techniques are being employed and further developed for the enantiomeric resolution of chiral drugs like carisoprodol:

Chiral High-Performance Liquid Chromatography (HPLC): This is currently the most widely used technique for chiral separation. nih.govamericanpharmaceuticalreview.commdpi.com It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.commdpi.com The development of new and more efficient CSPs is an ongoing area of research. sapub.org

Gas Chromatography (GC): While GC can be used for chiral separations, it often requires derivatization of the analyte to make it volatile and thermally stable. who.intresearchgate.net

Capillary Electrophoresis (CE): CE is a powerful technique that offers high separation efficiency and requires only small sample volumes. nih.govmdpi.com Chiral selectors can be added to the background electrolyte to achieve enantiomeric separation.

Supercritical Fluid Chromatography (SFC): SFC is another chromatographic technique that can be used for chiral separations and is often faster than HPLC. mdpi.commdpi.com

The goal is to develop and validate methods that are sensitive, accurate, and reproducible for the analysis of (S)- and (R)-carisoprodol in various biological matrices, such as plasma and urine. These methods are essential for conducting pharmacokinetic and pharmacodynamic studies of the individual enantiomers.

Table 2: Comparison of Analytical Techniques for Enantiomeric Resolution

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. americanpharmaceuticalreview.commdpi.com | Widely applicable, high resolution. americanpharmaceuticalreview.commdpi.com | Can be time-consuming, requires specialized columns. |

| Chiral GC | Separation based on volatility and interaction with a chiral stationary phase. researchgate.net | High efficiency. | Often requires derivatization. who.int |

| Chiral CE | Differential migration in an electric field in the presence of a chiral selector. nih.gov | High efficiency, small sample volume. mdpi.com | Lower sensitivity for some applications. |

| Chiral SFC | Separation using a supercritical fluid as the mobile phase. mdpi.com | Fast separations, environmentally friendly. | Less widely used than HPLC. |

Advanced Preclinical Modeling for Deeper Mechanistic Insights

To gain a more profound understanding of the mechanisms underlying the effects of this compound, researchers are increasingly turning to advanced preclinical models. These models offer the potential to bridge the gap between in vitro studies and human clinical trials, providing a more physiologically relevant context for investigation.

Future research in this area will likely involve:

In Vivo Animal Models: Animal models, such as rodents, will continue to be valuable for studying the behavioral effects of this compound and its enantiomers. who.intwho.int Drug discrimination studies, for example, can help to characterize the subjective effects of the compound and compare them to other known drugs of abuse. nih.govnih.gov Furthermore, models of musculoskeletal pain can be used to assess the therapeutic efficacy of the individual enantiomers.

In Vitro Models of the Neuromuscular Junction: The neuromuscular junction (NMJ) is the synapse where motor neurons communicate with skeletal muscle fibers. columbia.edu Developing in vitro models of the human NMJ, potentially using co-cultures of human-derived neurons and muscle cells, could provide a powerful platform for dissecting the specific effects of this compound on neuromuscular transmission. columbia.edu These models could help to clarify whether the muscle relaxant effects of carisoprodol are solely due to central nervous system depression or if there is also a peripheral component of action.

Organoid and "Organ-on-a-Chip" Technology: The use of three-dimensional (3D) cell culture systems, such as organoids and microphysiological systems (often called "organs-on-a-chip"), represents a significant advancement in preclinical modeling. mdpi.com These systems can more accurately recapitulate the structure and function of human tissues and organs compared to traditional two-dimensional cell cultures. mdpi.com For instance, liver organoids could be used to study the stereoselective metabolism of carisoprodol in a human-relevant context.

By employing these advanced preclinical models, researchers can gain deeper insights into the complex pharmacology of this compound, which will be crucial for guiding future drug development efforts and optimizing its therapeutic use.

Q & A

Basic Research Questions

Q. What experimental approaches are used to study the metabolism of (S)-carisoprodol and its interaction with CYP2C19 inhibitors/inducers?

- Methodology :

- Use in vitro liver microsomal assays or recombinant CYP2C19 enzymes to quantify metabolic conversion to meprobamate .

- Conduct pharmacokinetic (PK) studies in animal models (e.g., mice) to assess exposure changes under co-administration with CYP2C19 inhibitors (e.g., omeprazole) or inducers (e.g., rifampin). Measure plasma concentrations via LC-MS/MS and apply compartmental modeling to derive clearance rates .

- Validate findings using human hepatocyte cultures or clinical PK data from controlled trials .

Q. How can researchers validate the purity and enantiomeric composition of this compound in synthetic samples?

- Methodology :

- Perform chiral HPLC or SFC (supercritical fluid chromatography) with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers. Compare retention times with racemic and pure this compound standards .

- Use polarimetry or circular dichroism (CD) spectroscopy to confirm optical activity. Cross-validate with NMR for structural integrity .

Q. What in vitro models are suitable for studying this compound’s effects on GABAA receptor activity?

- Methodology :

- Employ whole-cell patch-clamp electrophysiology on recombinant GABAA receptors (e.g., α1β2γ2 subunits) expressed in HEK293 cells. Test direct gating and allosteric modulation by this compound at therapeutic (1–10 µM) and supratherapeutic (50–100 µM) concentrations .

- Compare results with meprobamate and barbiturates to identify subunit-specific interactions. Use site-directed mutagenesis (e.g., β2-T6’F mutation) to probe binding sites .

Advanced Research Questions

Q. How do enantiomer-specific differences in this compound versus (R)-carisoprodol affect pharmacological activity and abuse liability?

- Methodology :

- Design behavioral assays in rodents to compare locomotor suppression, sedation, and conditioned place preference (CPP) between enantiomers. Use racemic carisoprodol as a control .

- Analyze receptor binding kinetics via surface plasmon resonance (SPR) or radioligand displacement assays to quantify enantiomer affinity for GABAA subtypes .

- Reference P-E/I-C-O framework: Population (rodents), Intervention (enantiomer dosing), Control (racemic mixture), Outcome (behavioral/metabolic metrics) .

Q. How can researchers resolve contradictions between DFT-predicted hyperpolarizability values and experimental NLO data for this compound?

- Methodology :

- Replicate DFT calculations (e.g., B3LYP/6-311++G(d,p)) to verify polarizability (Δα = 23.37 × 10<sup>−24</sup> esu) and hyperpolarizability (β0 = 0.4467 × 10<sup>−30</sup> esu) .

- Validate experimentally using electric-field-induced second harmonic generation (EFISH) or hyper-Rayleigh scattering (HRS). Compare with urea as a reference .

- Investigate amorphous vs. crystalline phase contributions via thermal analysis (DSC) and dielectric spectroscopy (TSDC) to assess molecular mobility effects .

Q. What experimental strategies address discrepancies in reproductive toxicity data for this compound?

- Methodology :

- Conduct dose-response studies in transgenic mice (e.g., CYP2C19-humanized models) to isolate metabolite (meprobamate) effects from parent compound toxicity. Monitor fetal growth, postnatal survival, and estrus cycle alterations .

- Use RNA-seq to identify differentially expressed genes in ovarian or testicular tissues. Cross-reference with human epidemiological data from post-marketing surveillance .

Q. How can polymorphism in this compound impact its bioavailability and stability in formulation studies?

- Methodology :

- Characterize polymorphic forms (A and B) via X-ray diffraction (XRD) and hot-stage microscopy. Measure solubility and dissolution rates in biorelevant media (FaSSIF/FeSSIF) .

- Perform stability testing under ICH guidelines (25°C/60% RH) to assess phase transitions. Use Raman spectroscopy for real-time monitoring .

Methodological Guidance

Q. Designing a study to assess this compound’s psychomotor effects in humans: What controls and endpoints are critical?

- Protocol :

- Use a randomized, double-blind, placebo-controlled crossover design. Include active controls (e.g., diazepam) to benchmark sedation .

- Measure outcomes via standardized tests: Digit Symbol Substitution Test (DSST), Grooved Pegboard, and visual analog scales (VAS) for "drug liking" .

- Apply power analysis (α = 0.05, β = 0.2) to determine sample size. Account for CYP2C19 metabolizer status via genotyping .

Q. How should researchers address ethical challenges in studying this compound’s effects during pregnancy?

- Framework :

- Use retrospective cohort studies with propensity score matching to minimize confounding in human data .

- In animal models, adhere to ARRIVE guidelines. Measure milk production and pup viability in lactating dams, with strict dose limits (e.g., ≤750 mg/kg/day in mice) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.